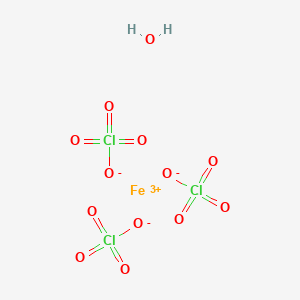
1,3,5-Trichloro-2-(chloromethyl)benzene
Descripción general
Descripción
The compound 1,3,5-Trichloro-2-(chloromethyl)benzene is a chlorinated derivative of benzene, where the benzene ring is substituted with three chlorine atoms and one chloromethyl group. This structure is related to various substituted benzene compounds that have been studied for their unique properties and applications in organic synthesis, supramolecular chemistry, and materials science.
Synthesis Analysis
The synthesis of compounds related to 1,3,5-Trichloro-2-(chloromethyl)benzene often involves regioselective reactions and the use of halogenated benzene precursors. For instance, the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow involves iodination, cyclization, and carboxylation steps . Similarly, the synthesis of multiferrocenyl-functionalized cyclic systems starts with a trichloro-iodo benzene compound, followed by Sonogashira and Negishi cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of substituted benzene derivatives can exhibit different conformations depending on the substituents and their interactions. For example, 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene shows solvent-dependent conformational changes in the crystalline state, with the inclusion of solvent molecules like acetone in the π-rich space of the molecule . The crystal structure of 1,3,5-tris(chloromercurio)benzene has been confirmed by X-ray crystallography, demonstrating the utility of halogenated benzene derivatives in forming well-defined crystalline structures .
Chemical Reactions Analysis
The reactivity of 1,3,5-Trichloro-2-(chloromethyl)benzene and related compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the electron-withdrawing character of the o-carborane cage in benzyl-o-carboranylbenzene derivatives activates benzylic C-H hydrogens, facilitating weak interactions such as C-H···O and C-H···π . The presence of tris(dimethylamino) groups in 1,3,5-Tris(dimethylamino)benzene allows for metalation reactions with n-butyl-lithium, leading to the formation of aryl-lithium compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene derivatives are greatly affected by their molecular structure. Polymorphism, as observed in 1,3,5-triaroylbenzenes, can lead to different network architectures and thermochemical properties . The presence of substituents can also influence the electrochemical properties, as seen in multiferrocenyl-functionalized cyclic systems, where the oxidation states and redox behavior are affected by the substituents attached to the benzene core . The crystal packing and solvent inclusion in compounds like 1,3,5-tris[4-(phenylethynyl)phenyl]benzene highlight the impact of molecular conformation on the solid-state properties .
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Catalysis for Synthesis of Pyrazol-5-ols : 1,3,5-Tris(hydrogensulfato) benzene, prepared from phloroglucinol and chlorosulfonic acid, serves as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its role in facilitating condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).
- Formation of Surface Covalent Organic Frameworks (COFs) : Polyester condensation between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride on Au(111) surfaces leads to novel COFs, showcasing the potential of these reactions in creating hexagonal cavities for technological applications (Marele et al., 2012).
Organometallic Chemistry
- Synthesis of Mercury and Tin Derivatives : The conversion of 1,3,5-tribromo- or tetrabromobenzene with trimethylstannyl sodium and subsequent reaction with mercuric chloride produces tris- and tetrakis(chloromercurio)benzenes, demonstrating the compound's utility in organometallic chemistry (Rot et al., 2000).
Supramolecular Chemistry
- Conformational Control and Molecular Encapsulation : Studies on 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene show solvent-dependent conformational changes and the ability to encapsulate acetone molecules, highlighting the compound's role in molecular recognition and encapsulation (Songkram et al., 2010).
Environmental Applications
- Catalytic Oxidation of Chlorinated Benzenes : A study on the catalytic oxidation of chlorobenzene and 1,3,5-trichlorobenzene over V2O5/TiO2 catalysts reveals insights into the oxidation behavior of chlorinated benzenes, proposing a reaction pathway and the role of molecular structure in the oxidation process (Wang et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of trichlorobenzene, which is a man-made chemical compound that occurs in three different forms
Mode of Action
It’s known that chlorinated benzenes can undergo reactions at the benzylic position . This suggests that 1,3,5-Trichloro-2-(chloromethyl)benzene may interact with its targets through a similar mechanism, possibly involving free radical processes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22992 , and its density is 1.502 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Propiedades
IUPAC Name |
1,3,5-trichloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQRKFOZZUIMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892072 | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2-(chloromethyl)benzene | |
CAS RN |
17293-03-7, 1344-32-7 | |
| Record name | 1,3,5-Trichloro-2-(chloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17293-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, trichloro(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, trichloro(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trichlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-trichloro-2-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y97S5CBLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)

